molecular formula C20H17N5O2 B2937575 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 656831-71-9

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2937575
CAS No.: 656831-71-9
M. Wt: 359.389
InChI Key: HRTJNOXLASGAMB-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This structure is notable for its potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The compound’s unique arrangement of nitrogen atoms within the heterocyclic rings allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

  • Step 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Core

      Reagents: Hydrazine derivatives, β-diketones or β-ketoesters

      Conditions: Acidic or basic medium, reflux

  • Step 2: Functionalization

      Reagents: Phenylhydrazine, acetic anhydride

      Conditions: Reflux, followed by purification

  • Step 3: Acetamide Formation

      Reagents: m-Toluidine, acetic anhydride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Varies depending on the desired product

  • Reduction: : Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or other functional groups.

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride

      Conditions: Typically carried out in an inert atmosphere

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles, or electrophiles

      Conditions: Depends on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with kinase enzymes. The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Ibrutinib: A well-known BTK inhibitor with a similar pyrazolo[3,4-d]pyrimidine core.

    Ruxolitinib: A JAK inhibitor with a related structure.

    Tofacitinib: Another JAK inhibitor with a comparable mechanism of action.

Uniqueness

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is unique due to its specific functional groups and structural configuration, which confer distinct binding properties and selectivity for certain kinases. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-14-6-5-7-15(10-14)23-18(26)12-24-13-21-19-17(20(24)27)11-22-25(19)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTJNOXLASGAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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